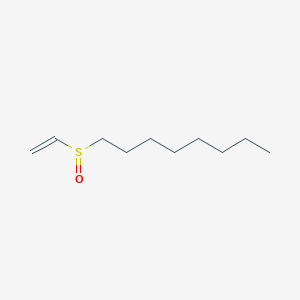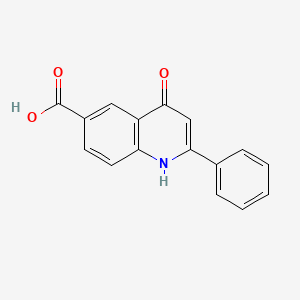
4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid
Übersicht
Beschreibung
“4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid” is a synthetic compound . It belongs to the class of quinoline derivatives . The quinoline nucleus is present in numerous biological compounds and has been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid”, involves several steps . The process includes the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates . This synthesis methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Molecular Structure Analysis
The molecular structure of “4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid” is characterized by the presence of a quinoline nucleus . This nucleus is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid” include multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . These reactions result in targeted modifications at various positions on the 4-quinolone nucleus .Wissenschaftliche Forschungsanwendungen
1. Biological and Synthetic Versatility
4-Oxoquinolines, including compounds like 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid, are significant in medicinal chemistry due to their biological and synthetic versatility. They are noted for their various pharmacological activities, such as antibacterial and antiviral properties. The specific structural unit of the 4-oxoquinoline core, like the one in 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid, is linked to these biological activities (Batalha et al., 2019).
2. Antimicrobial Properties
These compounds have been synthesized and tested for their antimicrobial properties. Specifically, variations of the 4-oxoquinoline structure have shown significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents in combating various infections (Patel & Patel, 2010).
3. Role in Antitumor Research
Some derivatives of 4-oxoquinoline have been synthesized as part of the structural-activity relationship studies of antitumor antibiotics. This implies their relevance in cancer research, particularly in understanding the mechanism of action of certain antitumor compounds (Li et al., 2013).
4. Analgesic Properties
4-Oxoquinoline derivatives have been studied for their potential analgesic properties. The presence of certain groups within their structure, such as the carboxylic group and benzyl fragment, is critical for their analgesic effect, indicating their potential application in pain management (Ukrainets et al., 2010).
5. Synthesis and Structural Analysis
Research into the synthesis, structure elucidation, and computational analysis of 4-oxoquinoline derivatives provides insights into their chemical properties and potential applications in various fields of medicinal chemistry. This includes studies on their interaction with protein targets, which can lead to the development of new therapeutic agents (Hayani et al., 2021).
6. Use in NMDA Receptor Studies
Some derivatives of 4-oxoquinoline have been synthesized for potential use in SPECT (Single Photon Emission Computed Tomography) studies of the N-methyl-D-aspartate (NMDA) receptor in the human brain. This illustrates their potential application in neurological research and neuroimaging (Dumont & Slegers, 1996).
Wirkmechanismus
While the specific mechanism of action for “4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid” is not explicitly mentioned in the search results, quinoline derivatives are known to interact with DNA gyrase/topoisomerase IV system and block the enzyme activity . This leads to the disruption of DNA supercoiling, which can no longer be contained within the cell, leading to rapid bacterial death .
Eigenschaften
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-9H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVIERJIAHIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540287 | |
| Record name | 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90033-85-5 | |
| Record name | 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



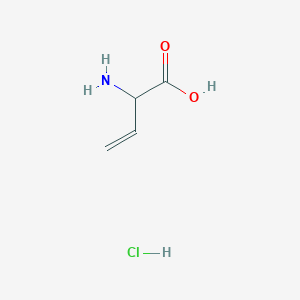
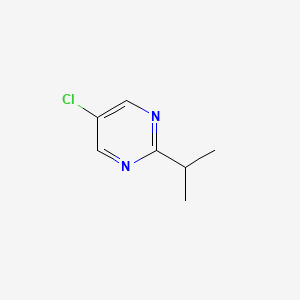
![Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3058477.png)
![1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B3058478.png)
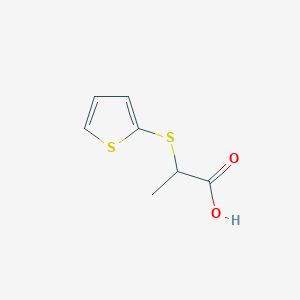
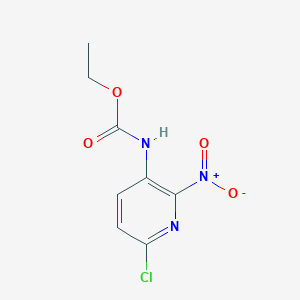


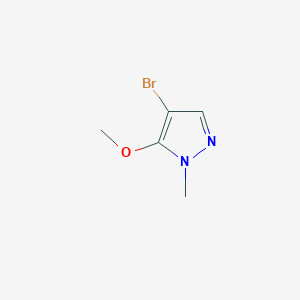
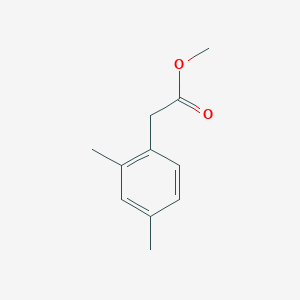
![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)
